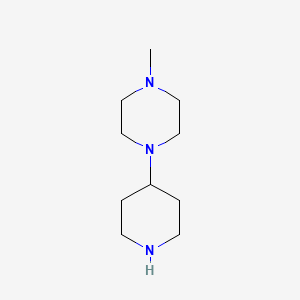

1-Methyl-4-(piperidin-4-yl)piperazine

Description

The exact mass of the compound this compound is 183.173547683 g/mol and the complexity rating of the compound is 146. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-methyl-4-piperidin-4-ylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N3/c1-12-6-8-13(9-7-12)10-2-4-11-5-3-10/h10-11H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRYYJGQKVGZGSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30912521 | |

| Record name | 1-Methyl-4-(piperidin-4-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30912521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99726-99-5, 53617-36-0 | |

| Record name | 1-Methyl-4-(piperidin-4-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30912521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-4-(piperidin-4-yl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 99726-99-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Methyl-4-(piperidin-4-yl)piperazine: Properties, Synthesis, and Analytical Characterization

Introduction: A Pivotal Scaffold in Modern Medicinal Chemistry

1-Methyl-4-(piperidin-4-yl)piperazine is a heterocyclic compound featuring both a piperidine and a piperazine ring. Its structural arrangement, particularly the presence of a reactive secondary amine on the piperidine moiety, makes it a highly valuable and versatile building block in synthetic organic chemistry. This guide provides an in-depth exploration of its chemical properties, synthesis, and analytical characterization, offering a technical resource for researchers and professionals in drug discovery and development. The compound's significance is underscored by its role as a key intermediate in the synthesis of advanced therapeutics, most notably Brigatinib, a targeted therapy for certain types of non-small cell lung cancer[1]. Understanding the fundamental chemistry of this intermediate is crucial for optimizing synthetic routes and ensuring the quality of the final active pharmaceutical ingredient (API).

It is important to distinguish between two closely related isomers that are sometimes referenced with different CAS numbers. This guide focuses on This compound (CAS No. 53617-36-0) , where the methylpiperazine group is attached to the 4-position of the piperidine ring. Its isomer, 1-(1-methylpiperidin-4-yl)piperazine (CAS No. 23995-88-2) , features the piperazine group attached to the nitrogen-methylated piperidine ring. While structurally similar, their distinct connectivity leads to different chemical properties and reactivity profiles.

Part 1: Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis, purification, and formulation development. These properties dictate its behavior in various solvent systems, its reactivity, and its storage requirements.

Key Identifiers and Properties

The fundamental identifiers and computed physical properties are summarized below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | 1-methyl-4-piperidin-4-ylpiperazine | [2] |

| CAS Number | 53617-36-0 | [2][3][4] |

| Molecular Formula | C₁₀H₂₁N₃ | [2][5] |

| Molecular Weight | 183.29 g/mol | [2][5] |

| Appearance | White solid or clear colorless to slightly yellow liquid | [3][5] |

| Melting Point | 29-32 °C | [5] |

| Boiling Point | 99 °C at 0.08 mmHg | [5] |

| Density | 0.99 g/mL | [5] |

| pKa (Predicted) | 9.28 ± 0.10 | [5] |

| Solubility | Soluble in water | [3] |

| InChI Key | MRYYJGQKVGZGSB-UHFFFAOYSA-N | [2][6] |

| SMILES | CN1CCN(CC1)C2CCNCC2 | [2][4][6] |

The predicted pKa of 9.28 suggests that the compound is a weak base. The two piperazine nitrogens and the piperidine nitrogen can be protonated, influencing the compound's solubility in aqueous media at different pH values. Its noted solubility in water is a key characteristic for designing aqueous extraction and purification steps.[3]

Part 2: Synthesis and Purification Protocol

The synthesis of this compound is typically achieved via a two-step process involving reductive amination followed by the deprotection of a protecting group. This approach provides a reliable and scalable route to the desired product.

Workflow for Synthesis and Purification

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is based on established synthetic procedures for similar structures.[3][7]

Step 1: Reductive Amination of N-Boc-4-piperidinone

-

Reaction Setup: To a solution of N-tert-butoxycarbonyl-4-piperidinone (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add N-methylpiperazine (1.1 eq).

-

Addition of Reducing Agent: Stir the mixture at room temperature for 1-2 hours. Subsequently, add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to control any potential exotherm.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Separate the organic layer, and extract the aqueous layer with DCM (2 x volumes).

-

Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-Boc protected intermediate.

Step 2: Acidic Deprotection

-

Dissolution: Dissolve the crude intermediate from Step 1 in a suitable solvent like methanol or dioxane.

-

Acidification: Add a strong acid, such as concentrated hydrochloric acid (HCl) or a solution of HCl in methanol/dioxane, to the solution.[3]

-

Reaction: Stir the mixture at a temperature ranging from room temperature to 40-50 °C for 2-12 hours.[3] Monitor the removal of the Boc group by TLC or LC-MS.

-

Isolation of Salt: Once the reaction is complete, concentrate the mixture under reduced pressure to obtain the crude hydrochloride salt of the product.

Step 3: Basification and Final Purification

-

Neutralization: Dissolve the crude salt in water and cool in an ice bath. Basify the solution by adding a strong base, such as 48% aqueous sodium hydroxide (NaOH), until a pH > 12 is achieved.[3]

-

Extraction: Extract the aqueous layer multiple times with an organic solvent like dichloromethane.

-

Final Processing: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, this compound, as a free base. The product can be further purified by vacuum distillation or crystallization if required.

Part 3: Analytical Characterization and Stability

Rigorous analytical characterization is paramount to confirm the identity, purity, and stability of this compound.

Spectroscopic and Chromatographic Profile

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group (a singlet around 2.2-2.3 ppm), as well as complex multiplets for the methylene protons of the piperidine and piperazine rings.

-

¹³C NMR: The carbon spectrum will display distinct peaks corresponding to the ten carbon atoms in the molecule. Spectral data is available for confirmation.[2][6]

-

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) will typically show a prominent protonated molecular ion [M+H]⁺ at m/z 184.18, confirming the molecular weight.[8]

-

Chromatographic Purity (HPLC/GC):

-

Purity is typically assessed using High-Performance Liquid Chromatography (HPLC) with a C18 reversed-phase column or Gas Chromatography (GC). A purity of ≥97% or higher is common for commercial-grade material.[4]

-

Analytical Workflow for Purity Determination

Caption: General workflow for HPLC-based purity analysis.

Stability and Storage

-

Chemical Stability: Piperazine derivatives can be susceptible to oxidation over time, especially if exposed to air and light. While specific stability data for this compound is not extensively published, a study on synthetic piperazines in human whole blood indicated that phenyl piperazines were less stable than benzyl piperazines, with degradation observed after extended storage.[9] For optimal long-term stability, storage under an inert atmosphere (e.g., Argon or Nitrogen) is recommended.

-

Storage Conditions: Suppliers recommend keeping the compound in a dark place under an inert atmosphere at room temperature.[5] It is also noted as being air sensitive.[10]

Part 4: Reactivity, Applications, and Safety

Chemical Reactivity and Use in Medicinal Chemistry

The primary site of reactivity for derivatization is the secondary amine (-NH) of the piperidine ring. This functionality readily participates in a variety of chemical transformations, including:

-

Acylation: Reaction with acyl chlorides or carboxylic acids (using coupling agents) to form amides.

-

Alkylation: Reaction with alkyl halides or other electrophiles.

-

Arylation: Participation in cross-coupling reactions (e.g., Buchwald-Hartwig amination) to form N-aryl bonds.

This reactivity makes it an ideal scaffold. In the synthesis of Brigatinib, this secondary amine is coupled with a pyrimidine core, demonstrating its utility as a linker that correctly positions other pharmacophoric elements.

Safety and Handling

This compound is associated with significant health hazards and must be handled with appropriate precautions.

| Hazard Class | GHS Statement |

| Acute Toxicity | H302: Harmful if swallowed.[2] |

| Acute Toxicity | H312: Harmful in contact with skin.[2] |

| Skin Irritation | H315: Causes skin irritation.[2] |

| Eye Irritation | H319: Causes serious eye irritation.[2] |

| Acute Toxicity | H332: Harmful if inhaled.[2] |

| Respiratory Irritation | H335: May cause respiratory irritation.[2] |

Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear suitable personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5]

-

Avoid inhalation of dust, fumes, or vapors.

-

In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[5]

Conclusion

This compound is more than a simple chemical intermediate; it is an enabling tool for the construction of complex molecular architectures in drug discovery. Its well-defined chemical properties, established synthetic routes, and clear reactivity profile allow medicinal chemists to utilize it as a reliable scaffold for developing novel therapeutics. A comprehensive understanding of its characteristics, from physicochemical properties and analytical signatures to handling and safety, is fundamental for any research scientist or drug development professional working with this pivotal compound.

References

-

1-(N-METHYL-PIPERIDIN-4-YL)PIPERAZINE. (n.d.). ChemBK. Retrieved January 5, 2026, from [Link]

-

This compound. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]

-

1-(1-Methyl-4-piperidinyl)piperazine. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]

- Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride. (n.d.). Google Patents.

-

1-Methyl-4-(piperidin-4-ylmethyl)piperazine. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]

-

1-(1-methylpiperidine-4-yl)-piperazine. (n.d.). PharmaCompass.com. Retrieved January 5, 2026, from [Link]

- 1-glycinyl-4 (methylpiperidin-4-yl) piperazines and -piperridines as factor xa antagonists. (n.d.). Google Patents.

-

The Role of Fine Chemicals in Drug Discovery: A Focus on 1-Methyl-4-(Piperidin-4-yl). (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 5, 2026, from [Link]

-

Stability of Synthetic Piperazines in Human Whole Blood. (2018). PubMed. Retrieved January 5, 2026, from [Link]

-

pKa Values of Some Piperazines at (298, 303, 313, and 323) K. (n.d.). University of Regina. Retrieved January 5, 2026, from [Link]

-

A Review on Analytical Methods for Piperazine Determination. (2022). NTU Journal of Pure Sciences. Retrieved January 5, 2026, from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | C10H21N3 | CID 795707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-METHYL-4-(PIPERIDIN-4-YL)-PIPERAZINE | 53617-36-0 [chemicalbook.com]

- 4. 1-Methyl-4-(4-piperidinyl)piperazine, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. chembk.com [chembk.com]

- 6. 1-METHYL-4-(PIPERIDIN-4-YL)-PIPERAZINE(436099-90-0) 1H NMR spectrum [chemicalbook.com]

- 7. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]

- 8. WO2003010160A2 - 1-glycinyl-4 (methylpiperidin-4-yl) piperazines and -piperridines as factor xa antagonists - Google Patents [patents.google.com]

- 9. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 1-(1-Methyl-4-piperidinyl)piperazine | 23995-88-2 [chemicalbook.com]

A Technical Guide to the Comprehensive Structure Elucidation of 1-Methyl-4-(piperidin-4-yl)piperazine

Abstract

The unequivocal determination of a molecule's chemical structure is a cornerstone of chemical research and pharmaceutical development. It ensures identity, purity, and provides the foundational data upon which all subsequent biological and chemical studies are built. This guide presents an in-depth, multi-technique strategy for the complete structure elucidation and purity assessment of 1-methyl-4-(piperidin-4-yl)piperazine, a key heterocyclic building block. By integrating data from Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Performance Liquid Chromatography (HPLC), we provide a self-validating workflow. This document is intended for researchers, analytical scientists, and drug development professionals who require a robust and logical framework for characterizing N-heterocyclic compounds.

Introduction: The Analytical Imperative

This compound (Figure 1) is a saturated heterocyclic compound featuring both a piperidine and a piperazine ring. Such scaffolds are of significant interest in medicinal chemistry, often serving as key intermediates in the synthesis of active pharmaceutical ingredients (APIs).[1] For instance, it is a critical component in the synthesis of Brigatinib, a targeted cancer therapy.[1] Given its role, confirming the molecule's precise connectivity, identity, and purity is not merely an academic exercise but a critical quality control mandate.

This guide moves beyond a simple recitation of techniques. It explains the causality behind the selection of each analytical method and details how the data from each are synergistically integrated to build an unassailable structural proof. The process of structure elucidation is a systematic approach where hypotheses about a molecular structure are formulated and then rigorously tested and refined using experimental data.[2]

Figure 1: Chemical Structure of this compound

| Identifier | Value |

| Molecular Formula | C₁₀H₂₁N₃ |

| Molecular Weight | 183.29 g/mol [3] |

| CAS Number | 53617-36-0[4][5] |

Integrated Analytical Workflow

A robust structure elucidation strategy relies on the convergence of data from multiple, orthogonal techniques. Each method provides a unique piece of the structural puzzle, and together, they create a self-validating system. The process involves determining the molecular formula, identifying functional groups, and finally, elucidating the precise connectivity of all atoms.[6]

Part 1: Molecular Weight and Formula Confirmation via Mass Spectrometry

Expertise & Causality: The first and most fundamental question is "What is the molecular weight?". Mass spectrometry directly answers this by measuring the mass-to-charge ratio (m/z) of the ionized molecule. This experiment is chosen first as it validates the molecular formula, which is the basis for all subsequent spectral interpretation. Electron Ionization (EI) is often chosen for volatile, thermally stable molecules like this, as it provides reproducible fragmentation patterns that serve as a structural fingerprint.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Dissolve 1 mg of this compound in 1 mL of methanol.

-

GC Separation:

-

MS Detection:

Data Interpretation & Trustworthiness: The primary goal is to identify the molecular ion peak ([M]⁺). For C₁₀H₂₁N₃, the expected monoisotopic mass is 183.17. The presence of a peak at m/z = 183 confirms the molecular weight.

Furthermore, the fragmentation pattern provides structural validation. The fragmentation of piperazine derivatives is highly dependent on the substitution pattern, often involving cleavage of the C-N bonds within the piperazine ring.[7][8] Key expected fragments for this molecule would arise from the cleavage of the piperidine-piperazine bond and subsequent ring fissions. Common fragment ions for phenylpiperazines include m/z 119, 70, and 56.[8] Observing these characteristic fragments significantly increases confidence in the proposed structure.

| Ion | Expected m/z | Significance |

| [M]⁺ | 183 | Molecular Ion |

| [C₅H₁₁N₂]⁺ | 99 | Piperazine ring fragment after cleavage |

| [C₅H₁₀N]⁺ | 84 | Piperidine ring fragment after cleavage |

Part 2: Connectivity Mapping with NMR Spectroscopy

Expertise & Causality: While MS confirms the formula, NMR spectroscopy elucidates the atomic connectivity—how the atoms are bonded. It is the most powerful tool for structure determination in solution.[9][10] We employ a hierarchical approach: ¹H NMR identifies all unique proton environments, ¹³C NMR identifies all unique carbon environments, and 2D NMR experiments (COSY and HSQC) definitively link them together.

Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve ~10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or D₂O, as the compound is water-soluble[4]). Add a small amount of Tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

Acquisition:

-

¹H NMR: Acquire 16-32 scans.

-

¹³C NMR: Acquire 1024-2048 scans with proton decoupling.

-

COSY (Correlation Spectroscopy): Standard gradient-selected COSY pulse sequence.

-

HSQC (Heteronuclear Single Quantum Coherence): Standard gradient-selected HSQC pulse sequence optimized for ¹JCH coupling (~145 Hz).

-

¹H and ¹³C NMR Spectral Interpretation

The chemical structure's symmetry dictates the number of unique signals. By analyzing the structure, we can predict the expected NMR spectra. This predictive approach is a key part of a self-validating system; the experimental data must match the prediction.

¹H NMR Prediction and Rationale:

-

-CH₃ (a): A singlet, integrating to 3H, around δ 2.3 ppm. The methyl group is attached to a nitrogen, causing a downfield shift.

-

Piperazine -CH₂- (b, c): Two distinct signals, appearing as broad multiplets or triplets, each integrating to 4H. These protons are on the carbons adjacent to the nitrogen atoms and are expected around δ 2.4-2.7 ppm.

-

Piperidine -CH- (d): A multiplet, integrating to 1H, around δ 2.5-2.8 ppm. This is the methine proton at the junction of the two rings.

-

Piperidine -CH₂- (e, f): Two sets of signals, each integrating to 4H in total, appearing as complex multiplets. The axial and equatorial protons are chemically non-equivalent. Protons 'e' (adjacent to the NH) will be further downfield (δ ~2.9-3.1 ppm) than protons 'f' (δ ~1.5-1.8 ppm).

-

-NH (g): A broad singlet, integrating to 1H. Its chemical shift is variable and depends on concentration and solvent. The signal will disappear upon D₂O exchange.

¹³C NMR Prediction and Rationale: Due to symmetry, we expect 7 unique carbon signals.

-

-CH₃ (a): ~δ 46 ppm.

-

Piperazine -CH₂- (b, c): Two signals, ~δ 50-55 ppm.

-

Piperidine -CH- (d): ~δ 60-65 ppm.

-

Piperidine -CH₂- (e, f): Two signals, one around ~δ 45-50 ppm and another more upfield around ~δ 30-35 ppm.

2D NMR: The Definitive Connectivity Map

Expertise & Causality: 1D NMR provides the pieces, but 2D NMR puts them together. COSY identifies protons that are coupled (typically on adjacent carbons), while HSQC correlates each proton directly to its attached carbon. This is the highest level of structural proof short of X-ray crystallography.

Trustworthiness: The COSY spectrum must show a correlation between the methine proton (d) and its adjacent protons on both rings (c and e). The HSQC spectrum must show a cross-peak for every protonated carbon, definitively linking the ¹H and ¹³C assignments. The convergence of all NMR data provides an unambiguous map of the molecular skeleton.

Part 3: Purity and Assay Determination

Expertise & Causality: An elucidated structure is only meaningful if the bulk material is pure. HPLC is the industry standard for purity assessment, separating the main compound from any impurities.[11] However, HPLC provides relative purity. For an absolute purity value (assay), Quantitative NMR (qNMR) is an exceptionally powerful primary method that does not require a specific reference standard of the analyte itself.[12][13][14]

Purity Assessment by HPLC

Since this compound lacks a strong UV chromophore, direct UV detection is challenging. A common, robust strategy is pre-column derivatization to attach a UV-active tag.[11][15]

Protocol: RP-HPLC with Pre-Column Derivatization

-

Derivatization: React the sample with an excess of 4-toluenesulfonyl chloride (tosyl chloride) under basic conditions to form the UV-active derivative.[15][16]

-

Sample Preparation: Dilute the derivatized reaction mixture in the mobile phase and filter through a 0.45 µm syringe filter.

-

HPLC Conditions:

Data Interpretation & Trustworthiness: A single major peak should be observed in the chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks (Area %). A result of >99% indicates high purity. Method validation parameters such as linearity, accuracy, and precision should be established to ensure the data is trustworthy.[11][15]

Absolute Purity (Assay) by qNMR

Expertise & Causality: qNMR leverages the principle that the NMR signal integral is directly proportional to the number of nuclei.[12] By comparing the integral of a known analyte signal to that of a certified internal standard of known purity and mass, one can calculate the absolute purity of the analyte without needing a specific standard for it.[17]

Protocol: ¹H-qNMR for Assay

-

Standard Preparation: Accurately weigh a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a vial. The standard should have signals that do not overlap with the analyte.

-

Sample Preparation: Accurately weigh the this compound sample into the same vial.

-

Dissolution: Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., D₂O).

-

Data Acquisition: Acquire a quantitative ¹H NMR spectrum, ensuring a long relaxation delay (e.g., 5 times the longest T₁ relaxation time) to allow for full magnetization recovery between pulses.

-

Data Processing: Carefully phase and baseline-correct the spectrum. Integrate a well-resolved, non-overlapping signal from the analyte (e.g., the N-methyl singlet) and a signal from the internal standard.

Calculation & Trustworthiness: The purity (P) of the analyte is calculated using the following equation[17]:

Purity (% w/w) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

Where:

-

I: Integral value

-

N: Number of protons for the integrated signal

-

M: Molar mass

-

m: Mass

-

P_std: Purity of the standard

The qNMR result provides a definitive, absolute purity value, which serves as the final validation of the material's quality.

Conclusion

The structure elucidation of this compound is achieved not by a single experiment, but by the logical and systematic integration of orthogonal analytical techniques. Mass spectrometry confirms the molecular formula, a comprehensive suite of 1D and 2D NMR experiments provides an unambiguous map of atomic connectivity, and the combination of HPLC and qNMR verifies both relative and absolute purity. This multi-faceted, self-validating approach ensures the highest degree of confidence in the structure and quality of the material, a prerequisite for its application in research and drug development.

References

- BenchChem. (n.d.). Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds.

- Patsnap Eureka. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.

- Southwest Research Institute. (n.d.). Development of In-House Quantitative Nuclear Magnetic Resonance (qNMR) Capabilities for the Agnostic Purity Analysis of Active Pharmaceutical Ingredients and Their Intermediates, 01-R6418.

- ChemicalBook. (2025, July 24). 1-METHYL-4-(PIPERIDIN-4-YL)-PIPERAZINE | 53617-36-0.

- Pauli, G. F., et al. (n.d.). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Retrieved January 5, 2026.

- ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry.

- ResearchGate. (n.d.). Chemical structures, precursor ions, [M+H] + and fragmentation patterns of piperazine designer drugs observed in LC-MS.

- Breitmaier, E. (n.d.). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide.

- LibreTexts. (2022, April 25). 5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients.

- Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR).

- BenchChem. (n.d.). Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols.

- Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7.

- SIELC Technologies. (n.d.). Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column.

- Google Patents. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.

- University of Notre Dame. (n.d.). Organic Structure Elucidation Workbook.

- Kuki, Á., et al. (2001). Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes. Journal of Mass Spectrometry, 36(7), 757-67.

- MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.

- PubMed. (2021, August 3). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.

- National Institutes of Health. (2016, November 21). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.

- Royal Society of Chemistry. (n.d.). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution.

- Massachusetts Institute of Technology. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds.

- Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Organic & Biomolecular Chemistry, 17(1), 119-131.

- ResearchGate. (n.d.). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.

- ChemicalBook. (n.d.). 1-methyl-4-(piperidin-4-yl)-piperazine(436099-90-0) 1h nmr.

- Breitmaier, E. (n.d.). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide.

- PubChem. (n.d.). This compound.

- PubChem. (n.d.). 1-(1-Methyl-4-piperidinyl)piperazine.

- PharmaCompass. (n.d.). 1-(1-methyl-piperidin-4-yl)piperazine.

- Fiveable. (2025, September). Structure Elucidation Definition.

- PubChem. (n.d.). 1-Methyl-4-(piperidin-4-ylmethyl)piperazine.

- Semantic Scholar. (n.d.). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.

- Google Patents. (n.d.). WO2003010160A2 - 1-glycinyl-4 (methylpiperidin-4-yl) piperazines and -piperridines as factor xa antagonists.

- Google Patents. (n.d.). CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.

- Santa Cruz Biotechnology. (n.d.). 1-Methyl-4-(4-piperidinyl)piperazine.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fine Chemicals in Drug Discovery: A Focus on 1-Methyl-4-(Piperidin-4-yl). Retrieved January 5, 2026.

- Gunawan, R., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(1), 205-234.

- ResearchGate. (2025, August 6). (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums.

- LibreTexts. (2023, January 29). NMR - Interpretation.

- Scribd. (n.d.). How To Read and Interpret 1H-NMR and 13C-NMR.

- Thermo Scientific Chemicals. (n.d.). 1-Methyl-4-(4-piperidinyl)piperazine, 98%.

- Metin, T. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved January 5, 2026.

- TCI Chemicals. (n.d.). 1-(1-Methylpiperidin-4-yl)piperazine.

Sources

- 1. nbinno.com [nbinno.com]

- 2. fiveable.me [fiveable.me]

- 3. This compound | C10H21N3 | CID 795707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-METHYL-4-(PIPERIDIN-4-YL)-PIPERAZINE | 53617-36-0 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. ocw.mit.edu [ocw.mit.edu]

- 7. benchchem.com [benchchem.com]

- 8. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

- 9. Structure Elucidation by NMR in Organic Chemistry: A Practical Guide by Eberhard Breitmaier, Paperback | Barnes & Noble® [barnesandnoble.com]

- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 11. benchchem.com [benchchem.com]

- 12. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]

- 13. Development of In-House Quantitative Nuclear Magnetic Resonance (qNMR) Capabilities for the Agnostic Purity Analysis of Active Pharmaceutical Ingredients and Their Intermediates, 01-R6418 | Southwest Research Institute [swri.org]

- 14. spectroscopyeurope.com [spectroscopyeurope.com]

- 15. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. emerypharma.com [emerypharma.com]

Biological activity of 1-Methyl-4-(piperidin-4-yl)piperazine

An In-Depth Technical Guide to 1-Methyl-4-(piperidin-4-yl)piperazine: A Versatile Scaffold in Modern Drug Discovery

Abstract

This compound is a heterocyclic compound that has emerged as a cornerstone in medicinal chemistry. While possessing limited intrinsic biological activity, its true value lies in its role as a privileged structural scaffold and a key synthetic intermediate. The unique combination of a piperidine and a piperazine ring provides a conformationally constrained yet versatile framework, offering ideal physicochemical properties for drug development, including aqueous solubility and multiple points for chemical modification. This guide delves into the synthesis, physicochemical properties, and, most importantly, the extensive applications of this molecule as a building block for potent and selective therapeutics. We will explore its role in the development of targeted agents for oncology, neuropharmacology, and anticoagulation, providing detailed case studies and experimental protocols relevant to researchers in the field.

Physicochemical Properties and Synthesis

The utility of any scaffold in drug discovery begins with its fundamental chemical characteristics and the feasibility of its synthesis. This compound is valued for its straightforward preparation and properties that are conducive to building more complex molecules.

Chemical Identity and Properties

The compound is a solid at room temperature and is soluble in water and various organic solvents, making it amenable to a wide range of reaction conditions.[1]

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₁N₃ | [1][2] |

| Molecular Weight | 183.29 g/mol | [1][2] |

| CAS Number | 53617-36-0 | [1][2] |

| IUPAC Name | This compound | [2] |

| Appearance | White to cream powder or solid | [3] |

| Melting Point | 52-57 °C | [3] |

Rationale for Synthetic Strategy

The most common and efficient route to synthesize this compound is through reductive amination. This strategy is favored in medicinal chemistry for its high efficiency, operational simplicity, and the commercial availability of starting materials. The core of this process involves the formation of an iminium ion intermediate from a ketone (N-Boc-4-piperidinone) and a secondary amine (N-methylpiperazine), which is then reduced in situ to form the C-N bond. The use of a Boc-protecting group on the piperidine nitrogen is critical, as it prevents unwanted side reactions and can be removed under mild acidic conditions in the final step.

Detailed Synthesis Protocol: Two-Step Reductive Amination

This protocol outlines the synthesis starting from N-tert-butoxycarbonyl-4-piperidinone and N-methylpiperazine, followed by deprotection.[1][4]

Step 1: Reductive Amination

-

Dissolve N-tert-butoxycarbonyl-4-piperidinone (1.50 g, 7.53 mmol) in dichloromethane (25.0 mL) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-methylpiperazine to the reaction vessel.

-

Add a reducing agent, such as sodium triacetoxyborohydride, in portions.

-

Allow the reaction mixture to warm to room temperature and stir for 16 hours.

-

Upon completion (monitored by TLC), cool the mixture to 0 °C and neutralize by slowly adding a saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected intermediate.

Step 2: Boc Deprotection

-

Dissolve the crude residue from Step 1 in methanol (25.0 mL).

-

Add concentrated hydrochloric acid (5.0 mL) to the solution.

-

Stir the mixture at 40 °C for 12 hours to facilitate the removal of the Boc group.

-

Concentrate the reaction solution to dryness.

-

Dissolve the residue in distilled water and basify with a 48% aqueous sodium hydroxide solution until alkaline.

-

Extract the product with dichloromethane.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a white solid (typical yield: ~60%).[1]

Visualization of the Synthetic Workflow

The Piperazine-Piperidine Moiety as a Privileged Pharmacophore

The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple, distinct biological targets. The piperazine-piperidine motif is a classic example, frequently appearing in successful drug candidates due to its advantageous structural and physicochemical properties.[5]

Key Pharmacophoric Features

The power of this scaffold lies in its combination of a rigid structure with versatile binding capabilities.[5] The two nitrogen atoms of the piperazine ring, with their distinct pKa values, can be protonated at physiological pH, allowing for potent ionic interactions with acidic residues (e.g., aspartate, glutamate) in protein binding pockets.[6] Furthermore, these nitrogens can act as hydrogen bond acceptors, while the N-H of the piperidine can serve as a hydrogen bond donor. This dual-ring system provides a rigid, three-dimensional structure that serves as an excellent anchor to position other functional groups for optimal target engagement.

Case Study: GPCR Antagonists (Histamine H₃ Receptor)

Derivatives of this scaffold have been extensively explored as antagonists for the histamine H₃ receptor, a G-protein coupled receptor (GPCR) involved in regulating neurotransmitter release in the central nervous system. By modifying the piperidine nitrogen, researchers have developed potent antagonists with potential applications in treating neurological disorders. The table below shows quantitative data for derivatives where the piperazine scaffold was replaced by piperidine to probe structure-activity relationships. [7]

| Compound | Description | Potency (pA₂) |

|---|---|---|

| 1a | Piperazine core with 4-CF₃ benzyl group | 8.43 |

| 2a | Piperidine core with 4-CF₃ benzyl group | 7.90 |

| 1b | Piperazine core with 4-CN benzyl group | 8.49 |

| 2b | Piperidine core with 4-CN benzyl group | 8.35 |

Data from Med. Chem. Commun., 2019, 10, 234-251.[7]

These data illustrate that while the piperazine core often provides higher potency (e.g., 1b vs 2b), the piperidine analogue remains highly active, demonstrating the robustness of the general scaffold.

Case Study: Serine Protease Inhibitors (Factor Xa)

The scaffold has also been employed in the design of anticoagulants that target Factor Xa, a critical enzyme in the blood coagulation cascade. [8]In these applications, the basic nitrogens of the piperazine-piperidine moiety are used to anchor the inhibitor in the S4 pocket of the Factor Xa active site, which has a strong preference for cationic groups. Further chemical elaborations from this anchor point allow for the specific targeting of other binding pockets within the enzyme.

Experimental Protocols for Biological Evaluation

When developing novel derivatives based on the this compound scaffold, standardized in vitro assays are essential for characterizing their biological activity.

Protocol: In Vitro Radioligand Binding Assay

This protocol provides a framework for determining the binding affinity (Kᵢ) of a new compound for a specific receptor, such as the Sigma-1 receptor (S1R), for which piperazine derivatives have shown high affinity. Objective: To determine the inhibitory constant (Kᵢ) of a test compound against a target receptor.

Materials:

-

Cell membranes expressing the target receptor (e.g., S1R).

-

Radioligand (e.g., -pentazocine for S1R).

-

Non-specific binding agent (e.g., unlabeled (+)-pentazocine).

-

Test compounds dissolved in DMSO.

-

Assay buffer (e.g., 50 mM Tris buffer, pH 8.0).

-

96-well filter plates and vacuum manifold.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand solution, and 50 µL of the test compound dilution.

-

For total binding wells, add 50 µL of buffer instead of the test compound.

-

For non-specific binding wells, add 50 µL of the non-specific binding agent (at high concentration) instead of the test compound.

-

Initiate the binding reaction by adding 50 µL of the cell membrane preparation to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through the filter plate using a vacuum manifold.

-

Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Allow the filters to dry, then add scintillation fluid to each well.

-

Count the radioactivity in each well using a scintillation counter.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value using non-linear regression.

-

Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

Workflow for Radioligand Binding Assay

Conclusion and Future Directions

This compound is a testament to the power of scaffold-based drug design. Its value is not in its own biological effect, but in its ability to serve as a reliable and versatile foundation for creating highly active and specific drugs. Its widespread use in approved medicines and clinical candidates highlights its "drug-like" properties and synthetic accessibility. [9][10]Future applications will likely see this scaffold incorporated into novel therapeutic modalities, such as PROTACs (PROteolysis TArgeting Chimeras), where its rigid structure can serve as an effective linker between a target-binding warhead and an E3 ligase ligand, or in the development of new covalent inhibitors where it can be used to position a reactive warhead for irreversible target engagement. The continued exploration of this privileged scaffold promises to yield new and effective treatments for a wide range of human diseases.

References

- Google Patents. Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.

-

PubChem. This compound | C10H21N3 | CID 795707. Available from: [Link]

- Google Patents. WO2003010160A2 - 1-glycinyl-4 (methylpiperidin-4-yl) piperazines and -piperridines as factor xa antagonists.

-

PubChem. 1-(1-Methyl-4-piperidinyl)piperazine | C10H21N3 | CID 566324. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Fine Chemicals in Drug Discovery: A Focus on 1-Methyl-4-(Piperidin-4-yl). Available from: [Link]

-

Wikipedia. Piperazine. Available from: [Link]

- Unnamed Source. Biological Activities of Piperazine Derivatives: A Comprehensive Review. No URL available.

-

ResearchGate. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives | Request PDF. Available from: [Link]

-

ResearchGate. Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Available from: [Link]

-

PharmaCompass. 1-(1-methyl-piperidin-4-yl)piperazine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Available from: [Link]

-

RSC Publishing. Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. Available from: [Link]

-

RSC Publishing. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Available from: [Link]

-

PharmaCompass. 1-(1-methylpiperidine-4-yl)-piperazine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Available from: [Link]

-

ResearchGate. (PDF) PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. Available from: [Link]

-

PubMed Central. Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. Available from: [Link]

-

YouTube. Pharmacology of Piperazine ; Definition, Uses, Mechanism of action, Side effects. Available from: [Link]

-

ChemBK. 1-(1-Methyl-4-piperidinyl)piperazine. Available from: [Link]

-

MDPI. Repurposing Study of 4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazine Derivatives as Potential Anticancer Agents—In Vitro Evaluation against Breast Cancer Cells. Available from: [Link]

-

CABI Digital Library. Design, synthesis, biological screening, and molecular docking studies of piperazine-derived constrained inhibitors of DPP-IV for the treatment of type 2 diabetes. Available from: [Link]

-

Yeditepe Journal of Health Sciences. Synthesis and Biological Evaluation of Novel N-Substituted 3-Methylindole Derivatives. Available from: [Link]

-

ResearchGate. (PDF) Synthesis, antiproliferative, antioxidant activities, in silico studies, DFT analysis and molecular dynamics simulation of novel 1-(4-chlorobenzhydryl) piperazine derivatives. Available from: [Link]

Sources

- 1. 1-METHYL-4-(PIPERIDIN-4-YL)-PIPERAZINE | 53617-36-0 [chemicalbook.com]

- 2. This compound | C10H21N3 | CID 795707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Methyl-4-(4-piperidinyl)piperazine, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Piperazine - Wikipedia [en.wikipedia.org]

- 7. Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. WO2003010160A2 - 1-glycinyl-4 (methylpiperidin-4-yl) piperazines and -piperridines as factor xa antagonists - Google Patents [patents.google.com]

- 9. nbinno.com [nbinno.com]

- 10. chemimpex.com [chemimpex.com]

Unveiling the Pharmacological Potential of 1-Methyl-4-(piperidin-4-yl)piperazine: A Mechanistic and Methodological Guide

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-4-(piperidin-4-yl)piperazine is recognized primarily as a versatile chemical intermediate, notably in the synthesis of advanced therapeutics such as Brigatinib.[1] However, its structural composition, featuring both a piperidine and a piperazine moiety, suggests a latent potential for biological activity within the central nervous system (CNS). Piperazine and its derivatives are established pharmacophores in a multitude of CNS-active agents, exhibiting a wide array of neurological effects.[2][3] This technical guide moves beyond the current understanding of this compound as a mere synthetic building block. We will delve into a hypothesized mechanism of action based on the well-documented pharmacology of its constituent chemical motifs. This document will serve as a comprehensive resource, providing not only a theoretical framework for its potential biological targets but also detailed, field-proven experimental protocols to rigorously test these hypotheses. Our objective is to equip researchers with the foundational knowledge and practical methodologies to unlock the therapeutic promise that may be held within this molecule.

Introduction: Beyond a Chemical Intermediate

The journey of a molecule from a laboratory reagent to a clinical candidate is often one of serendipity and systematic investigation. This compound, with the chemical formula C10H21N3, is currently positioned at the nascent stage of this journey.[4] Its utility as a building block in organic synthesis is well-established.[1][5] However, a deeper analysis of its structure reveals a compelling case for exploring its intrinsic pharmacological properties.

The piperazine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous drugs targeting the CNS.[6] Its derivatives have been shown to interact with a variety of neurotransmitter systems, including serotonergic, dopaminergic, and GABAergic pathways.[2][7] Similarly, the piperidine nucleus is a common feature in many psychoactive compounds, contributing to their receptor affinity and pharmacokinetic profiles. The combination of these two pharmacologically active rings in this compound warrants a thorough investigation into its potential as a novel CNS agent. This guide will, therefore, focus on a hypothesized mechanism of action centered on key neurological targets and provide the experimental blueprints to validate these predictions.

Hypothesized Mechanism of Action: A Multi-Target Hypothesis

Based on the extensive literature on piperazine and piperidine-containing compounds, we propose a multi-target mechanism of action for this compound, focusing on three primary receptor systems implicated in a range of neurological and psychiatric disorders:

-

Serotonin 1A (5-HT1A) Receptors: Many piperazine derivatives are known agonists at 5-HT1A receptors, an action associated with anxiolytic and antidepressant effects.[2]

-

Sigma-1 Receptors (S1R): Piperidine and piperazine-based compounds have demonstrated high affinity for S1R, acting as agonists.[8][9] S1R modulation is a promising strategy for neuroprotection and the treatment of neurodegenerative diseases.

-

GABA-A Receptors: The parent piperazine molecule is known to exert its anthelmintic effects by acting as a GABA receptor agonist, leading to parasite paralysis.[7] While selectivity for vertebrate GABA receptors is a key consideration, potential modulatory effects cannot be ruled out.

The following sections will detail the potential signaling pathways and the experimental protocols required to investigate the interaction of this compound with these targets.

Molecular Profiling: In Vitro Characterization

A foundational step in understanding the mechanism of action of any compound is to determine its binding affinity and functional activity at its putative molecular targets. The following in vitro assays are essential for this initial characterization.

Receptor Binding Affinity: The Radioligand Binding Assay

The radioligand binding assay is the gold standard for quantifying the affinity of a compound for a specific receptor.[3] This technique utilizes a radioactively labeled ligand that is known to bind to the receptor of interest. By measuring the ability of the unlabeled test compound (this compound) to displace the radioligand, we can determine its binding affinity (Ki).

Experimental Protocol: Radioligand Binding Assay

-

Membrane Preparation:

-

Homogenize tissues or cells expressing the target receptor (e.g., recombinant cells overexpressing 5-HT1A or S1R, or brain tissue homogenates) in a cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in an appropriate assay buffer.[10] Determine the protein concentration of the membrane preparation.

-

-

Assay Setup:

-

In a 96-well plate, add the membrane preparation, a known concentration of the radioligand (e.g., [3H]-8-OH-DPAT for 5-HT1A, or [3H]-(+)-pentazocine for S1R), and varying concentrations of this compound.

-

Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).

-

-

Incubation and Filtration:

-

Incubate the plate to allow the binding to reach equilibrium.

-

Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand.

-

Wash the filters with cold buffer to remove any remaining unbound radioactivity.

-

-

Detection and Analysis:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the specific binding as a function of the concentration of this compound and use non-linear regression to determine the IC50 (the concentration of the compound that inhibits 50% of specific binding).

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Diagram: Radioligand Binding Assay Workflow

Caption: A streamlined workflow for determining receptor binding affinity.

Functional Activity: GTPγS Binding and cAMP Assays

Once binding affinity is established, it is crucial to determine whether the compound acts as an agonist, antagonist, or inverse agonist. For G-protein coupled receptors (GPCRs) like the 5-HT1A receptor, functional activity can be assessed by measuring G-protein activation.

Experimental Protocol: GTPγS Binding Assay

The GTPγS binding assay measures the initial step of GPCR activation: the exchange of GDP for GTP on the Gα subunit.[11] A non-hydrolyzable GTP analog, [35S]GTPγS, is used to trap the G-protein in its active state.[12]

-

Assay Setup:

-

In a 96-well plate, combine the receptor-expressing membranes, [35S]GTPγS, and varying concentrations of this compound.

-

Include a known agonist as a positive control and a buffer-only control for basal activity.

-

-

Incubation and Termination:

-

Incubate the plate to allow for G-protein activation and [35S]GTPγS binding.

-

Terminate the reaction by rapid filtration.

-

-

Detection and Analysis:

-

Quantify the amount of [35S]GTPγS bound to the membranes using a scintillation counter.

-

Plot the stimulated binding versus the concentration of the test compound to determine its EC50 (potency) and Emax (efficacy) relative to the known agonist.[12]

-

Diagram: GTPγS Binding Assay Principle

Caption: Agonist binding promotes the exchange of GDP for [35S]GTPγS.

Experimental Protocol: cAMP Assay

For GPCRs that are coupled to adenylyl cyclase (such as the Gi-coupled 5-HT1A receptor), changes in the intracellular concentration of cyclic AMP (cAMP) can be measured as a downstream indicator of receptor activation.[13]

-

Cell Culture and Treatment:

-

Culture cells expressing the target receptor in a 96-well plate.

-

Treat the cells with varying concentrations of this compound. For Gi-coupled receptors, cells are typically co-stimulated with forskolin to induce a measurable level of cAMP.[5]

-

-

Cell Lysis and cAMP Detection:

-

Lyse the cells to release intracellular cAMP.

-

Quantify the cAMP levels using a competitive immunoassay, such as a homogeneous time-resolved fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA).[14]

-

-

Data Analysis:

-

Generate a standard curve to convert the assay signal to cAMP concentration.

-

Plot the change in cAMP concentration as a function of the test compound concentration to determine its functional activity.

-

Sigma-1 Receptor Functional Assay: The Phenytoin Shift Assay

A unique characteristic of S1R is its allosteric modulation by the anticonvulsant drug phenytoin.[15] Phenytoin potentiates the binding of S1R agonists but not antagonists.[16] This property can be exploited to determine the functional nature of a new S1R ligand.

Experimental Protocol: Phenytoin Shift Assay

-

Radioligand Binding in the Presence and Absence of Phenytoin:

-

Perform a radioligand binding assay for S1R as described in section 3.1.

-

Run two parallel sets of experiments: one in the absence of phenytoin and one in the presence of a fixed concentration of phenytoin (e.g., 1 mM).[17]

-

-

Data Analysis:

-

Determine the Ki of this compound in both conditions.

-

A significant decrease in the Ki value (i.e., an increase in affinity) in the presence of phenytoin indicates that the compound is an S1R agonist.

-

Preclinical Evaluation: In Vivo Behavioral Models

To translate in vitro findings into potential therapeutic effects, it is essential to evaluate the compound in relevant animal models of human disease. Based on the hypothesized targets, the following behavioral assays are recommended.

Assessment of Anxiolytic-like Activity: The Elevated Plus Maze

The elevated plus maze (EPM) is a widely used and validated test to assess anxiety-like behavior in rodents.[18] The test is based on the natural aversion of rodents to open and elevated spaces.[19]

Experimental Protocol: Elevated Plus Maze

-

Apparatus and Acclimation:

-

Drug Administration and Testing:

-

Administer this compound or a vehicle control to the animals at a predetermined time before the test.

-

Place each animal in the center of the maze and allow it to explore freely for a set period (e.g., 5 minutes).[6]

-

-

Data Collection and Analysis:

-

Record the animal's behavior using a video tracking system.

-

The primary measures of anxiolytic-like activity are an increase in the time spent in the open arms and an increase in the number of entries into the open arms.[20]

-

Evaluation of Antidepressant-like Activity: The Forced Swim Test

The forced swim test (FST) is a common screening tool for potential antidepressant drugs.[8][21] The test is based on the observation that animals administered antidepressants will spend more time actively trying to escape a stressful situation (swimming in a container of water) compared to immobile, "despair-like" behavior.[22]

Experimental Protocol: Forced Swim Test

-

Apparatus and Pre-test:

-

The apparatus is a transparent cylinder filled with water.

-

On the first day, place the animals in the water for a pre-test session (e.g., 15 minutes) to induce a baseline level of immobility.[23]

-

-

Drug Administration and Test Session:

-

Administer this compound or a vehicle control.

-

On the second day, place the animals back in the water for a shorter test session (e.g., 5 minutes).

-

-

Data Collection and Analysis:

-

Record the duration of immobility during the test session.

-

A significant decrease in immobility time is indicative of an antidepressant-like effect.

-

Investigating Neuroprotective and Anti-inflammatory Effects

Given the potential interaction with S1R, it is pertinent to investigate the neuroprotective and anti-inflammatory properties of this compound.

In Vitro Neuroprotection Assays

Experimental Protocol: In Vitro Neuroprotection

-

Cell Culture and Induction of Neurotoxicity:

-

Culture neuronal cells (e.g., primary neurons or a neuroblastoma cell line).

-

Induce neurotoxicity by exposing the cells to a neurotoxin such as glutamate or hydrogen peroxide.[24]

-

Co-treat the cells with varying concentrations of this compound.

-

-

Assessment of Cell Viability and Apoptosis:

Assessment of Microglial Activation

Microglia are the resident immune cells of the brain, and their activation is a hallmark of neuroinflammation.[1]

Experimental Protocol: Microglial Activation Assay

-

In Vitro Assessment:

-

Culture primary microglia or a microglial cell line.

-

Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS).

-

Treat the cells with this compound.

-

Measure the release of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) from the cell culture supernatant using ELISA or a multiplex immunoassay.[27]

-

-

In Vivo Assessment:

Measurement of Neurotrophic Factor Expression

S1R agonists have been shown to upregulate the expression of neurotrophic factors like brain-derived neurotrophic factor (BDNF), which promotes neuronal survival and plasticity.

Experimental Protocol: BDNF Expression Analysis

-

Sample Collection:

-

Collect brain tissue from animals treated with this compound or cell lysates from treated neuronal cultures.

-

-

BDNF Quantification:

Conclusion and Future Directions

While this compound is currently valued for its role as a chemical intermediate, its molecular architecture strongly suggests a potential for direct pharmacological activity in the central nervous system. The multi-target hypothesis presented in this guide, focusing on 5-HT1A, Sigma-1, and GABA-A receptors, provides a rational starting point for a comprehensive investigation into its mechanism of action. The detailed experimental protocols outlined herein offer a clear and robust roadmap for researchers to systematically evaluate its binding affinity, functional activity, and potential therapeutic effects in preclinical models of neurological and psychiatric disorders.

The data generated from these studies will be instrumental in determining whether this compound can transition from a behind-the-scenes synthetic tool to a lead compound in its own right. Future research should also focus on its pharmacokinetic profile, including its ability to cross the blood-brain barrier, and a broader screening against a panel of CNS targets to identify any off-target effects. The exploration of this compound's pharmacology could unveil a novel therapeutic agent and further underscore the importance of re-evaluating the biological potential of known chemical entities.

References

- Ayala, J. A., et al. (2017). Piperazine derivatives: a potentially tool for the treatment of neurological disorders. PharmacologyOnLine, 3, 138-145.

- Slattery, D. A., & Cryan, J. F. (2012). Using the rat forced swim test to assess antidepressant-like activity in rodents.

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Piperazine? Retrieved from [Link]

- Goyal, R., et al. (2019). A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. Current Drug Targets, 20(13), 1371-1386.

- Park, H., et al. (2020). Piperazine-substituted chalcones: a new class of MAO-B, AChE, and BACE-1 inhibitors for the treatment of neurological disorders. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1636-1643.

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Fine Chemicals in Drug Discovery: A Focus on 1-Methyl-4-(Piperidin-4-yl). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 795707, this compound. Retrieved from [Link]

- Kraeuter, A. K., et al. (2019). The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents. Methods in molecular biology (Clifton, N.J.), 1916, 41–46.

-

Melior Discovery. (n.d.). Elevated Plus Maze Model of Anxiety. Retrieved from [Link]

- Castagné, V., et al. (2011). The rat forced swim test: a review of the effects of psychotropic drugs. Neuroscience and biobehavioral reviews, 35(8), 1613–1637.

-

protocols.io. (2023, January 12). Elevated plus maze protocol. Retrieved from [Link]

-

NSW Department of Primary Industries. (n.d.). Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. Retrieved from [Link]

-

Charles River Laboratories. (n.d.). Microglial Activation Assays. Retrieved from [Link]

- De Luca, L., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(9), 1735-1746.

- Di Giovanni, G. (Ed.). (2010).

-

National Center for Biotechnology Information. (2012, May 1). GTPγS Binding Assays. In Assay Guidance Manual. Retrieved from [Link]

-

National Center for Biotechnology Information. (2017, November 20). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual. Retrieved from [Link]

- Can, A., et al. (2012). The mouse forced swim test. Journal of visualized experiments : JoVE, (59), e3638.

- Schulze, J., et al. (2023). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR protocols, 4(1), 102120.

- Tang, R., et al. (2015). Forskolin-free cAMP assay for Gi-coupled receptors. Analytical biochemistry, 491, 18–24.

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

-

Creative Bioarray. (n.d.). GTPγS Binding Assay. Retrieved from [Link]

-

Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved from [Link]

-

ResearchGate. (n.d.). Assay conditions for GPCR radioligand competition binding assays. [Table]. Retrieved from [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

- Kalinina, S., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Pharmaceuticals, 17(10), 1259.

- Kaess, B. M., et al. (2018). Measuring and Validating the Levels of Brain-Derived Neurotrophic Factor in Human Serum. eNeuro, 5(2), ENEURO.0034-18.2018.

- Iulita, M. F., & Cuello, A. C. (2016). Detecting BDNF Protein Forms by ELISA, Western Blot, and Immunofluorescence. Methods in molecular biology (Clifton, N.J.), 1383, 133–143.

-

NorthEast BioLab. (n.d.). Brain-Derived Neurotrophic Factor. Retrieved from [Link]

-

ResearchGate. (n.d.). Phenytoin differentially modulates the affinity of agonist and antagonist ligands for sigma 1 receptors of guinea pig brain. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 566324, 1-(1-Methyl-4-piperidinyl)piperazine. Retrieved from [Link]

- Watson, C. J., et al. (2006). In Vivo Measurements of Neurotransmitters by Microdialysis Sampling. Analytical Chemistry, 78(5), 158A-164A.

- Chepkova, A. N., & Adell, A. (2007). Estimation of in-vivo neurotransmitter release by brain microdialysis: the issue of validity. Progress in neurobiology, 82(4), 219–237.

-

National Center for Biotechnology Information. (n.d.). Overview of Brain Microdialysis. In Current Protocols in Neuroscience. Retrieved from [Link]

- Quinteros-Jaime, A., et al. (2014). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert opinion on drug discovery, 9(5), 565–577.

-

Springer Nature Experiments. (n.d.). In Vivo Brain Microdialysis of Monoamines. Retrieved from [Link]

- Maurice, T., & Su, T. P. (2009). The pharmacology of sigma-1 receptors. Pharmacology & therapeutics, 124(2), 195–206.

- Sukhanova, M., et al. (2020). Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Chemical Biology, 1(3), 195-210.

- Bermack, J. E., & Debonnel, G. (2005). The role of sigma-1 receptors in the modulation of N-methyl-D-aspartate receptor-mediated neurotransmission. The Journal of pharmacology and experimental therapeutics, 312(1), 280–289.

-

Cloud-Clone Corp. (n.d.). ELISA Kit for Brain Derived Neurotrophic Factor (BDNF). Retrieved from [Link]

-

ResearchGate. (n.d.). A method for reproducible measurements of serum BDNF: Comparison of the performance of six commercial assays. Retrieved from [Link]

- Álvarez, A., et al. (2018). Neuroprotective Effects of neuroEPO Using an In Vitro Model of Stroke. International journal of molecular sciences, 19(11), 3634.

- Cobos, E. J., et al. (2008). Pharmacology and therapeutic potential of sigma(1) receptor ligands. Current neuropharmacology, 6(4), 344–366.

Sources

- 1. An Automated Method to Quantify Microglia Morphology and Application to Monitor Activation State Longitudinally In Vivo | PLOS One [journals.plos.org]

- 2. multispaninc.com [multispaninc.com]

- 3. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Forskolin-free cAMP assay for Gi-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Elevated plus maze protocol [protocols.io]

- 7. Different Methods for Evaluating Microglial Activation Using Anti-Ionized Calcium-Binding Adaptor Protein-1 Immunohistochemistry in the Cuprizone Model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dpi.nsw.gov.au [dpi.nsw.gov.au]

- 9. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. benchchem.com [benchchem.com]

- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Phenytoin differentially modulates the affinity of agonist and antagonist ligands for sigma 1 receptors of guinea pig brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 20. meliordiscovery.com [meliordiscovery.com]

- 21. discovery.researcher.life [discovery.researcher.life]

- 22. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

- 25. benchchem.com [benchchem.com]

- 26. benchchem.com [benchchem.com]

- 27. criver.com [criver.com]

- 28. How to Identify Activated Microglia | Proteintech Group [ptglab.com]

- 29. Measuring and Validating the Levels of Brain-Derived Neurotrophic Factor in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 30. cloud-clone.com [cloud-clone.com]

1-Methyl-4-(piperidin-4-yl)piperazine in drug discovery

An In-depth Technical Guide: The Strategic Role of 1-Methyl-4-(piperidin-4-yl)piperazine in Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry, certain molecular scaffolds emerge as "privileged structures" due to their consistent presence in successful therapeutic agents. This compound is a quintessential example of such a scaffold. This diamine heterocycle, combining the structural rigidity of a piperidine ring with the versatile substitution pattern of a piperazine, serves as a cornerstone in the synthesis of potent and selective kinase inhibitors and other complex drug molecules. Its intrinsic properties offer medicinal chemists a robust framework to optimize aqueous solubility, cell permeability, and target engagement. This technical guide provides an in-depth analysis of its physicochemical properties, detailed synthesis protocols, and its pivotal role in the design of transformative medicines, including the anaplastic lymphoma kinase (ALK) inhibitor Brigatinib and the FMS-like tyrosine kinase 3 (FLT3)/AXL inhibitor Gilteritinib.

Foundational Profile of a Privileged Scaffold

The utility of this compound in drug discovery is rooted in its distinct structural features and resulting physicochemical properties. The combination of a tertiary amine (N-methylpiperidine) and a secondary/tertiary amine (piperazine) within a compact structure provides a unique handle for influencing a drug candidate's acid-base character, solubility, and potential for hydrogen bonding.

Physicochemical and Structural Data

The properties of this scaffold make it an ideal starting point for library synthesis and lead optimization, offering a balance of polarity and lipophilicity crucial for favorable ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₂₁N₃ | [1][2] |

| Molecular Weight | 183.29 g/mol | [1][2] |

| CAS Number | 53617-36-0 | [1] |

| Appearance | Liquid | [3] |

| Melting Point | 29-32 °C | [3] |

| Boiling Point | 99 °C at 0.08 mmHg | [3] |

| Density | ~0.99 g/mL | [3] |

| XLogP3 (Lipophilicity) | 0.2 | [1] |

| H-Bond Donor Count | 1 | [1] |

| H-Bond Acceptor Count | 3 | [1] |

| Topological Polar Surface Area | 18.5 Ų | [1] |

Synthesis and Chemical Amenability

The synthesis of this compound is a well-established process, most commonly achieved through reductive amination. This approach is highly efficient and scalable, making the scaffold readily accessible for research and large-scale pharmaceutical production.

Rationale for Synthetic Route Selection

The chosen synthetic pathway involves the reaction of a protected piperidone with N-methylpiperazine. The use of a tert-butoxycarbonyl (Boc) protecting group on the piperidone nitrogen is critical as it prevents self-condensation and other side reactions, ensuring a clean conversion to the desired intermediate. The subsequent deprotection under acidic conditions is straightforward and typically high-yielding.

Detailed Step-by-Step Synthesis Protocol

This protocol describes a common lab-scale synthesis via reductive amination followed by deprotection.[4][5]

Step 1: Reductive Amination

-

Setup: To a round-bottom flask equipped with a magnetic stirrer, add N-Boc-4-piperidone (1.0 eq), N-methylpiperazine (1.1 eq), and a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Formation of Imine/Enamine: Stir the mixture at room temperature for 1-2 hours.

-

Reduction: Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise to the mixture. The use of NaBH(OAc)₃ is advantageous as it is mild and selective for imines in the presence of ketones.

-

Reaction: Allow the reaction to stir at room temperature for 12-24 hours, monitoring progress by TLC or LC-MS.

-